1-(4-Phenylpiperazin-1-YL)propan-2-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-phenylpiperazin-1-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-12(14)11-15-7-9-16(10-8-15)13-5-3-2-4-6-13/h2-6,12H,7-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLHNYGLGZONQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(4-Phenylpiperazin-1-yl)propan-2-amine

Topic: 1-(4-Phenylpiperazin-1-yl)propan-2-amine Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide details the synthetic pathways for This compound (CAS: 25032-16-0), a critical intermediate and pharmacophore in medicinal chemistry. Structurally, this compound features a phenylpiperazine moiety linked to a propyl amine chain, a motif common in psychotropic pharmaceuticals (e.g., arylpiperazine antidepressants and antipsychotics).

This document outlines two primary synthetic strategies:

-

The Ketone Reductive Amination Route: The most scalable and direct method for generating the racemic amine.

-

The Epoxide-Azide Route: A high-fidelity pathway offering potential for stereochemical control.

Retrosynthetic Analysis

To design the optimal synthesis, we deconstruct the target molecule at the C-N bonds.

-

Disconnection A (C2-N): Breaking the bond between the amine and the propyl chain suggests a reductive amination precursor (a ketone).

-

Disconnection B (C1-N): Breaking the bond between the piperazine nitrogen and the propyl chain suggests an alkylation event between 1-phenylpiperazine and an electrophilic propyl synthon (e.g., chloroacetone or propylene oxide).

Pathway Visualization

The following Graphviz diagram illustrates the logical flow of the two selected pathways.

Caption: Dual synthetic pathways showing the Kinetic Route (Top) via ketone intermediate and the Stepwise Route (Bottom) via epoxide opening.

Pathway 1: Ketone Reductive Amination (Scalable Protocol)

This route is preferred for industrial scalability and general research purposes where racemic product is acceptable. It minimizes step count and utilizes robust reagents.

Step 1: Synthesis of 1-(4-phenylpiperazin-1-yl)propan-2-one

Mechanism: Nucleophilic substitution (

-

Reagents: 1-Phenylpiperazine (1.0 eq), Chloroacetone (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Acetone or Acetonitrile (ACN).

-

Conditions: Reflux, 4–6 hours.

Protocol:

-

Dissolve 1-phenylpiperazine (16.2 g, 100 mmol) in dry acetone (150 mL) in a round-bottom flask.

-

Add anhydrous

(27.6 g, 200 mmol) to the solution. -

Add chloroacetone (10.2 g, 110 mmol) dropwise over 30 minutes while stirring. Caution: Chloroacetone is a potent lachrymator; perform in a fume hood.

-

Heat the mixture to reflux (

C) and monitor by TLC (System: EtOAc/Hexane 1:1) until the starting amine is consumed (~4 hours). -

Cool to room temperature, filter off the inorganic salts, and wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to yield the crude aminoketone as a yellow oil.

-

Purification: If necessary, purify via flash column chromatography or use directly in the next step (crude yield typically >90%).

Step 2: Reductive Amination to Target Amine

Mechanism: Formation of an imine/iminium ion followed by in situ hydride reduction.

-

Reagents: Crude Ketone (from Step 1), Ammonium Acetate (

, 10 eq), Sodium Cyanoborohydride ( -

Solvent: Methanol (MeOH).

-

Conditions: Room Temperature, 24 hours.

Protocol:

-

Dissolve the crude 1-(4-phenylpiperazin-1-yl)propan-2-one (approx. 21.8 g, 100 mmol) in MeOH (200 mL).

-

Add

(77.0 g, 1.0 mol) and stir for 30 minutes to ensure imine formation equilibrium. -

Carefully add

(9.4 g, 150 mmol) in small portions. -

Stir the reaction mixture at room temperature for 24 hours.

-

Quench: Slowly add concentrated HCl to adjust pH to < 2 (destroys excess hydride and hydrolyzes borate complexes). Stir for 30 minutes.

-

Workup: Basify with aqueous NaOH (20%) to pH > 12. Extract with Dichloromethane (DCM) (

mL). -

Dry organic layers over

, filter, and concentrate. -

Salt Formation: Dissolve the free base oil in isopropanol and add concentrated HCl or ethanolic HCl to precipitate the dihydrochloride salt. Recrystallize from EtOH/Et2O.

Pathway 2: Epoxide-Azide Route (Stereochemical Control)

This route is ideal if a specific enantiomer (R or S) is required, as chiral propylene oxide is commercially available and the stereocenter is preserved (with inversion during activation) or retained depending on the method.

Workflow Summary

-

Ring Opening: 1-Phenylpiperazine attacks Propylene Oxide (regioselective at the less substituted carbon) to form 1-(4-phenylpiperazin-1-yl)propan-2-ol [1].

-

Activation: The secondary alcohol is converted to a mesylate (OMs) or tosylate (OTs) leaving group.

-

Displacement: Sodium Azide (

) displaces the sulfonate via -

Reduction: The azide is reduced to the primary amine via Hydrogenation (

, Pd/C) or Staudinger reduction (

Key Data Comparison

| Parameter | Ketone Route (Pathway 1) | Epoxide-Azide Route (Pathway 2) |

| Step Count | 2 Steps | 4 Steps |

| Overall Yield | High (~70-80%) | Moderate (~50-60%) |

| Stereochemistry | Racemic | Controlled (if chiral PO is used) |

| Atom Economy | High | Lower (due to leaving groups) |

| Safety Profile | Chloroacetone (Lachrymator) | Sodium Azide (Explosion Hazard) |

Analytical Characterization

The target compound (Free Base) should exhibit the following spectral characteristics:

-

Physical State: Pale yellow viscous oil (Free base); White crystalline solid (HCl salt).

-

NMR (400 MHz,

- 7.2–6.8 (m, 5H, Aromatic phenyl protons).

-

3.2–3.1 (m, 4H, Piperazine

-

3.1–3.0 (m, 1H,

-

2.7–2.5 (m, 4H, Piperazine

-

2.4–2.2 (dd, 2H,

-

1.1 (d, 3H,

-

Mass Spectrometry (ESI+):

m/z.

Safety & Handling (E-E-A-T)

-

Chloroacetone: A Schedule I/II precursor in some jurisdictions and a severe lachrymator. All glassware must be rinsed with a dilute ammonia solution before removal from the fume hood to neutralize residues.

-

1-Phenylpiperazine: Irritant. Can act as a serotonin agonist; handle with appropriate PPE (gloves, goggles, respirator).

-

Sodium Cyanoborohydride: Toxic if swallowed and liberates HCN upon contact with strong acids. Ensure the quench step is performed in a well-ventilated hood.

References

-

National Center for Biotechnology Information. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives. PubMed. Available at: [Link]

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for reductive amination).

- Google Patents. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. WO2005021521A1.

Sources

An In-depth Technical Guide to the Chemical Properties of 1-(4-Phenylpiperazin-1-YL)propan-2-amine

This guide provides a comprehensive technical overview of the chemical properties of 1-(4-phenylpiperazin-1-yl)propan-2-amine, a molecule of significant interest to researchers in medicinal chemistry and drug development. Given the limited direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from closely related N-arylpiperazine and phenethylamine analogues to present a robust predictive profile. Every protocol and mechanistic claim is grounded in established chemical principles and supported by authoritative references.

Introduction and Molecular Overview

This compound belongs to the N-arylpiperazine class of compounds, a scaffold renowned for its versatile pharmacological activities.[1] The core structure features a phenyl group attached to a piperazine ring, which is further substituted with a propan-2-amine moiety. This unique combination of a rigid aromatic system, a basic piperazine ring, and a chiral aminopropane side-chain makes it a compelling subject for investigation.

The N-phenylpiperazine subunit is a well-established pharmacophore in numerous centrally acting drugs, targeting a range of receptors and transporters.[2] Furthermore, the propan-2-amine side chain is the foundational structure of amphetamine, a potent central nervous system stimulant that primarily acts by modulating monoamine neurotransmitters.[3][4] The amalgamation of these two pharmacophores in this compound suggests a potential for complex and interesting pharmacological activity, likely involving monoamine transporters such as the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[5][6]

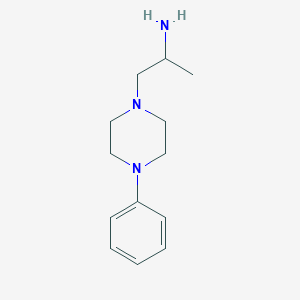

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile. The following table summarizes the predicted properties for this compound, derived from computational models and comparison with analogous structures.

| Property | Predicted Value | Method/Justification |

| Molecular Formula | C₁₃H₂₁N₃ | - |

| Molecular Weight | 219.33 g/mol | - |

| pKa | ~8.5-9.5 (propanamine), ~7.5-8.5 (piperazine N4) | Based on typical values for primary amines and N-alkylpiperazines. The exact values will be influenced by the electronic effects of the substituents.[7] |

| logP | ~2.5 - 3.5 | Estimated based on the lipophilicity of the phenyl and propyl groups, balanced by the polar amine and piperazine nitrogens.[8] |

| Hydrogen Bond Donors | 2 (from the primary amine) | - |

| Hydrogen Bond Acceptors | 3 (the three nitrogen atoms) | - |

| Polar Surface Area | ~38.4 Ų | Calculated based on the contribution of the nitrogen and hydrogen atoms. |

Synthesis and Reactivity

A plausible and efficient synthesis of this compound can be envisioned through a two-step process involving the reductive amination of a suitable ketone precursor. This approach is widely used for the synthesis of related compounds.[9]

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(4-Phenylpiperazin-1-yl)propan-2-one

-

To a solution of 1-phenylpiperazine (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-chloro-2-propanone (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ketone intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Amination to this compound

-

Dissolve the ketone intermediate (1.0 eq) in methanol.

-

Add a solution of ammonia in methanol (excess) to the ketone solution.

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, quench by the careful addition of dilute hydrochloric acid.

-

Basify the solution with aqueous sodium hydroxide and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target amine.

Reactivity Insights: The primary amine of the target molecule is expected to undergo typical reactions of primary amines, such as acylation, alkylation, and Schiff base formation. The piperazine nitrogens also retain their nucleophilic character and can participate in further reactions.

Spectroscopic Analysis (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted spectra based on the proposed structure and data from analogous compounds.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

-

δ 7.20-7.30 (m, 2H): Aromatic protons (meta to the piperazine nitrogen).

-

δ 6.85-6.95 (m, 3H): Aromatic protons (ortho and para to the piperazine nitrogen).

-

δ 3.10-3.20 (m, 4H): Piperazine protons adjacent to the phenyl group.

-

δ 2.50-2.60 (m, 4H): Piperazine protons adjacent to the propyl chain.

-

δ 2.90-3.00 (m, 1H): Methine proton of the propan-2-amine group (CH-NH₂).

-

δ 2.40-2.50 (dd, 1H) & δ 2.20-2.30 (dd, 1H): Methylene protons of the propyl chain (CH₂).

-

δ 1.50 (br s, 2H): Amine protons (NH₂). This signal may exchange with D₂O.[10]

-

δ 1.10 (d, 3H): Methyl protons of the propyl group (CH₃).

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

-

δ 151.0: Aromatic carbon attached to the piperazine nitrogen.

-

δ 129.0: Aromatic CH carbons (meta).

-

δ 120.0: Aromatic CH carbon (para).

-

δ 116.0: Aromatic CH carbons (ortho).

-

δ 60.0: Methylene carbon of the propyl chain (CH₂).

-

δ 53.0: Piperazine carbons adjacent to the propyl chain.

-

δ 49.0: Piperazine carbons adjacent to the phenyl group.

-

δ 48.0: Methine carbon of the propan-2-amine group (CH-NH₂).

-

δ 22.0: Methyl carbon of the propyl group (CH₃).

Infrared (IR) Spectroscopy

-

3300-3400 cm⁻¹ (two bands, weak to medium): N-H stretching of the primary amine.[10][11]

-

2950-2800 cm⁻¹ (strong): C-H stretching of aliphatic carbons.

-

1600-1580 cm⁻¹ (medium): N-H bending (scissoring) of the primary amine.[12][13]

-

1500 & 1450 cm⁻¹ (strong): C=C stretching of the aromatic ring.

-

1250-1020 cm⁻¹ (medium): C-N stretching of the aliphatic amines.[11]

-

750 & 690 cm⁻¹ (strong): C-H out-of-plane bending for a monosubstituted benzene ring.

Mass Spectrometry (MS)

The fragmentation of phenylpiperazine derivatives in mass spectrometry is well-characterized, typically involving cleavages around the piperazine ring.[14][15][16]

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Potential Biological and Pharmacological Profile

The structural features of this compound suggest a high likelihood of activity within the central nervous system.

-

Monoamine Transporter Interaction: The N-arylpiperazine moiety is a common feature in ligands for serotonin receptors, while the amphetamine-like side chain is a classic monoamine releasing agent.[3][5][6] It is therefore plausible that this compound will interact with SERT, DAT, and NET, potentially as an inhibitor or a releasing agent.

-

Amphetamine-like Effects: Due to the propan-2-amine structure, the compound may exhibit stimulant properties similar to amphetamine, such as increased wakefulness and reduced appetite.[4]

-

Serotonergic Activity: The phenylpiperazine component may confer affinity for various serotonin receptor subtypes, which could modulate the overall pharmacological effect.[1]

Further research, including in vitro binding assays and in vivo behavioral studies, would be necessary to fully elucidate the pharmacological profile of this compound.

Experimental Protocols for Characterization

The following are standard protocols for the spectroscopic characterization of a newly synthesized compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument, operating at 100 MHz for ¹³C. Use a proton-decoupled sequence. A longer acquisition time with more scans (e.g., 1024) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide. For an oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a mixture of water and acetonitrile with 0.1% formic acid.

-

Chromatography: Inject the sample onto a C18 reversed-phase column using a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source in positive ion mode. Acquire both full scan MS and data-dependent MS/MS spectra to observe the precursor ion and its fragments.[15]

References

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

- BenchChem. (2025). A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin-5-yl)piperazin-1-yl]methanone.

- Bell, R. P., & Lello, J. (1952). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 30(11), 814-825.

- Wikipedia. (n.d.). Phenylpiperazine.

- Sørensen, L., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience, 3(12), 1014-1022.

- Bell, R. P., & Lello, J. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 30(11), 814-825.

- Gunasekaran, S., & Ponnusamy, S. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44(8), 606-611.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Sørensen, L., et al. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. ACS Chemical Neuroscience, 3(12), 1014-1022.

- Royal Society of Chemistry. (n.d.).

- Sestak, V., et al. (2016). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)

- Campillo, M., et al. (2001). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. Journal of Medicinal Chemistry, 44(2), 146-156.

- Císařová, I., et al. (2020). One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. RSC Advances, 10(42), 25055-25066.

- Li, Y., et al. (2024). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).

- da Silva, A. C. R., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 15(8), 999.

- de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 933.

- da Silva, A. C. R., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 15(8), 999.

- Zhang, H., et al. (2007). Study on synthesis of 1-Aryl-2-propanones. Chinese Journal of Organic Chemistry, 27(9), 1146-1149.

- Ley, S. V., et al. (2006). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Tetrahedron, 62(35), 8255-8263.

- Madej, K., et al. (2019). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Forensic Toxicology, 37(2), 333-343.

- Fiorino, F., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7149.

- Pospíšilová, H., et al. (2021). The N-arylpiperazine derivatives tested in vitro as the inhibitors of a lanosterol 14α-demethylase (CYP51). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640-1651.

- Bar-Am, O., et al. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron Letters, 46(35), 5949-5951.

- Madej, K., et al. (2019). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS.

- Medical Pharmacology. (2008).

- Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295.

- Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.

- Kim, J., et al. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479.

- Císařová, I., et al. (2020). One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. RSC Advances, 10(42), 25055-25066.

- Kim, D., et al. (2024).

- Wang, Y., et al. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv.

- Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.

- EP0068999A1. (1983). Derivatives of 1-aryl-2-aminomethyl-cyclopropane-carboxamides (Z), their preparation and their use as medicines in the treatment of disorders of the central nervous system.

- Organic Chemistry Portal. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. Medical Pharmacology: Amphetamine and Related Drugs [pharmacology2000.com]

- 5. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 1-(4-Phenylpiperazin-1-yl)propan-2-amine and its Analogs

This guide provides a comprehensive technical overview of the biological activities associated with the 1-(4-phenylpiperazin-1-yl)propan-2-amine scaffold and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, experimental methodologies, and structure-activity relationship (SAR) insights to facilitate further research and development in this area.

Introduction: The Phenylpiperazine Moiety as a Privileged Scaffold

The phenylpiperazine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets, particularly within the central nervous system (CNS).[1] Its structural rigidity and the basicity of the distal nitrogen atom allow for critical interactions with various G-protein coupled receptors (GPCRs) and transporters. The incorporation of a propan-2-amine side chain introduces a chiral center and an additional interaction point, further diversifying the potential biological profile of these molecules. This guide will delve into the specific biological activities that have been explored for this class of compounds, with a focus on their interactions with aminergic systems.

Core Biological Activities and Mechanistic Insights

Derivatives of the this compound framework have demonstrated significant activity at several key neurological targets. The following sections will explore these activities in detail, outlining the experimental approaches used to characterize them.

Serotonergic System Modulation

A predominant area of investigation for phenylpiperazine derivatives has been their interaction with the serotonergic system, particularly the 5-HT1A receptor.

Many arylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor, acting as either agonists, partial agonists, or antagonists.[2][3] This interaction is a key driver for their potential anxiolytic and antidepressant effects.[1] For instance, studies on related N-{4-[4-(aryl)piperazine-1-yl]-phenyl}-amine derivatives have shown that their anxiolytic-like activity in animal models, such as the Elevated Plus Maze (EPM), is mediated by their action on 5-HT1A receptors.[2] This was confirmed by the reversal of the anxiolytic effects by the selective 5-HT1A antagonist, WAY-100635.[2]

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a standard method for determining the binding affinity of a test compound for the 5-HT1A receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the human 5-HT1A receptor.

-

Radioligand: [3H]-8-OH-DPAT (a selective 5-HT1A agonist).

-

Non-specific binding control: 10 µM 5-HT.

-

Test compounds at various concentrations.

-

Incubation buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

-

Scintillation cocktail and liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds.

-

Incubation: In a 96-well plate, combine the cell membranes, [3H]-8-OH-DPAT, and either the test compound, buffer (for total binding), or 5-HT (for non-specific binding).

-

Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In addition to direct receptor interaction, some phenylpiperazine derivatives have been shown to inhibit the serotonin transporter (SERT), a mechanism of action shared with selective serotonin reuptake inhibitors (SSRIs).[4] This dual action of 5-HT1A receptor modulation and SERT inhibition is a promising strategy for developing novel antidepressants with potentially faster onset of action and improved efficacy.[5] A series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives demonstrated high nanomolar affinity for both the 5-HT1A receptor and the serotonin transporter.[5]

Diagram: Experimental Workflow for Assessing Serotonergic Activity

Caption: Potential interactions of phenylpiperazine analogs within a dopaminergic synapse.

Other Biological Activities

Beyond the serotonergic and dopaminergic systems, the versatile phenylpiperazine scaffold has been explored for a range of other biological activities.

-

Histamine H3 Receptor Antagonism: Certain 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines have shown high in vitro potency as histamine H3 receptor antagonists, with potential applications in the treatment of cognitive disorders and obesity. [2][6]* Adrenergic Receptor Ligands: Phenylpiperazine derivatives have been shown to bind to α1-adrenergic receptors, with some compounds acting as antagonists. [7]* Antiviral and Antimicrobial Activity: Some studies have reported moderate antiviral activity for certain phenylpiperazine derivatives. [8]Additionally, the piperazine scaffold is present in some antibacterial and antifungal agents. [1]* Enzyme Inhibition: There is emerging evidence for the activity of piperazine derivatives as inhibitors of enzymes such as tyrosinase and acetylcholinesterase. [9][10]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl ring and the propanamine side chain.

-

Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring play a crucial role in determining receptor affinity and selectivity. For example, in a series of D2/D3 ligands, different substitutions on the phenyl ring led to a wide range of binding affinities and selectivities. [11][12]* The Propanamine Side Chain: The length and substitution pattern of the alkylamine side chain are critical. The presence of a methyl group at the 2-position of the propane chain, as in the core topic molecule, introduces a chiral center, which can lead to stereoselective binding at target receptors.

-

The Terminal Amine: The nature of the terminal amine (primary, secondary, or tertiary) and its substituents can also significantly impact the biological activity profile.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a rich area for drug discovery, with a demonstrated propensity for interacting with key CNS targets. The extensive research into their serotonergic and dopaminergic activities has laid a strong foundation for the development of novel therapeutics for a range of neuropsychiatric disorders. Future research should focus on:

-

Elucidating the specific biological profile of this compound itself.

-

Conducting systematic SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

-

Exploring the therapeutic potential of these compounds in a wider range of disease models, including those for neurodegenerative and inflammatory conditions.

-

Utilizing computational modeling and structural biology to gain a deeper understanding of the molecular interactions between these ligands and their biological targets.

By leveraging the existing knowledge base and employing modern drug discovery tools, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

-

Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-Yl-3-(4-Arylpiperazin-1-Yl)-Propan-1-One Derivatives on 5-Ht1a Serotonin Receptors. (2018). Amanote Research. Available at: [Link]

-

Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. (n.d.). PMC. Available at: [Link]

-

Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (2021). PubMed. Available at: [Link]

-

Dual DAT/σ1 receptor ligands based on 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol. (n.d.). PMC. Available at: [Link]

-

Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (2025). MDPI. Available at: [Link]

-

Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (n.d.). PMC - PubMed Central. Available at: [Link]

-

Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. (2005). PubMed. Available at: [Link]

-

Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. (2009). PubMed. Available at: [Link]

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2023). MDPI. Available at: [Link]

-

The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). PMC. Available at: [Link]

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. Available at: [Link]

-

Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). PMC - PubMed Central. Available at: [Link]

-

Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor. (2012). PubMed. Available at: [Link]

-

Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. (n.d.). PubMed. Available at: [Link]

-

Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. (2018). MDPI. Available at: [Link]

-

In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (n.d.). Pharmacophore. Available at: [Link]

-

Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. (2015). PubMed. Available at: [Link]

-

Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022). ResearchGate. Available at: [Link]

-

Designing, synthesis and pharmacology of some novel 4-{4-(4-bromobenzyliden)amino}piperidin-1-yl)-5-aryl-3-thiol-4H-1,2,4-triaz. (n.d.). Der Pharma Chemica. Available at: [Link]

-

New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. (2001). PubMed. Available at: [Link]

Sources

- 1. Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 7. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs [mdpi.com]

- 12. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

An In-Depth Technical Guide to 1-(4-Phenylpiperazin-1-yl)propan-2-amine: Nomenclature, Properties, and Synthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Phenylpiperazin-1-yl)propan-2-amine, a molecule of interest within the broader class of phenylpiperazine derivatives. These derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous centrally acting agents.[1][2] This document will cover the systematic nomenclature, predicted physicochemical properties, and a detailed, plausible synthetic route for this specific compound, grounded in established chemical principles.

IUPAC Nomenclature and Structural Elucidation

The formal and systematic name for the compound , according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

This name is deconstructed as follows:

-

Propan-2-amine : The principal functional group is an amine attached to the second carbon of a three-carbon (propane) chain.

-

1-(4-phenylpiperazin-1-yl) : A substituent is attached to the first carbon of this propane chain. This substituent is a piperazine ring, connected at its nitrogen in the 1-position. The piperazine ring itself is substituted at its nitrogen in the 4-position with a phenyl group.

Synonyms and Identifiers: While this specific compound is not widely indexed in major chemical databases, related isomers such as 2-(4-phenylpiperazin-1-yl)propan-1-amine are cataloged.[3] For clarity and future reference, it is crucial to use the precise IUPAC name.

Physicochemical and Pharmacological Profile

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C13H21N3 | Based on structural analysis |

| Molecular Weight | 219.33 g/mol | Calculated from the molecular formula |

| Physical State | Likely a solid or high-boiling point liquid at room temperature | General property of similar phenylpiperazine derivatives[1] |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water | Typical for amine-containing organic molecules |

| pKa | The amine groups would be basic, with pKa values likely in the range of 8-10 | Characteristic of secondary and primary amines |

| Pharmacological Target | Potential affinity for serotonin (5-HT) and dopamine (D) receptors | Phenylpiperazine derivatives are well-known to interact with these receptors[2][4] |

A Proposed Synthetic Pathway

While a specific, published synthesis for this compound is not available, a robust and logical synthetic route can be designed based on established methodologies for analogous compounds.[4][5] The proposed synthesis involves two key stages: the formation of an intermediate ketone followed by reductive amination.

Synthesis of the Intermediate: 1-(4-Phenylpiperazin-1-yl)propan-2-one

The initial step involves the nucleophilic substitution of a halogenated propanone with 1-phenylpiperazine. This is a standard method for forming carbon-nitrogen bonds.

Reaction Scheme: 1-Chloro-2-propanone + 1-Phenylpiperazine → 1-(4-Phenylpiperazin-1-yl)propan-2-one + HCl

Experimental Protocol:

-

Reaction Setup: To a solution of 1-phenylpiperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or acetone, add a base like potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Slowly add 1-chloro-2-propanone (1.1 equivalents) to the reaction mixture at room temperature. The use of a slight excess of the chloro-propanone ensures the complete consumption of the more valuable phenylpiperazine.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, filter the solid potassium carbonate and its salts. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-(4-phenylpiperazin-1-yl)propan-2-one intermediate.

Causality Behind Experimental Choices:

-

Solvent: An aprotic polar solvent like acetonitrile is chosen to dissolve the reactants without interfering with the nucleophilic substitution reaction.

-

Base: Potassium carbonate is a mild inorganic base used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Temperature: The reaction is typically exothermic and can often proceed at room temperature. Gentle heating may be applied to increase the reaction rate if necessary.

Reductive Amination to Yield this compound

The final step is the conversion of the ketone intermediate to the target primary amine via reductive amination. This is a highly efficient and widely used method for amine synthesis.

Reaction Scheme: 1-(4-Phenylpiperazin-1-yl)propan-2-one + NH3 + H2/Catalyst → this compound + H2O

Experimental Protocol:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve the 1-(4-phenylpiperazin-1-yl)propan-2-one intermediate (1 equivalent) in a solvent such as methanol or ethanol that is saturated with ammonia.

-

Catalyst: Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).

-

Reaction Conditions: Seal the vessel and pressurize it with hydrogen gas (typically 50-100 psi). Stir the reaction mixture at room temperature or with slight elevation for several hours to overnight.

-

Work-up and Isolation: Once the reaction is complete (monitored by TLC or GC-MS), carefully vent the hydrogen gas and filter the catalyst. The solvent is then removed under reduced pressure. The final product, this compound, can be purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., the hydrochloride salt).

Causality Behind Experimental Choices:

-

Ammonia Source: Using a solution of ammonia in an alcohol provides a high concentration of the nucleophile needed to form the imine intermediate in situ.

-

Catalyst and Hydrogenation: Raney Nickel is a common and effective catalyst for the reduction of imines to amines. The use of hydrogen gas provides the reducing equivalents for the transformation.

-

Pressure: The reaction is performed under pressure to increase the concentration of dissolved hydrogen gas, thereby accelerating the rate of the reduction.

Visualization of the Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Conclusion

This compound represents a specific molecular entity within the pharmacologically significant class of phenylpiperazines. While direct experimental data on this compound is sparse, its properties and a viable synthetic route can be confidently predicted based on established chemical principles and the behavior of closely related analogues. The proposed two-step synthesis, involving the formation of a ketone intermediate followed by reductive amination, offers a practical and efficient pathway for its preparation in a laboratory setting. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and similar molecules.

References

-

Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science. [Link]

-

Synthesis and characterization of a series of phenyl piperazine based ligands. IOP Conference Series: Materials Science and Engineering. [Link]

-

1-Phenylpiperazine. Wikipedia. [Link]

-

Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]

-

1-(4-phenylpiperazin-1-yl)-3-(4-propanoylphenoxy)propan-2-yl acetate. PubChemLite. [Link]

-

Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Archives of Pharmacal Research. [Link]

-

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. [Link]

-

1-(4-(Propan-2-yl)phenyl)propan-2-amine. PubChem. [Link]

-

Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. ResearchGate. [Link]

-

N-{1-[4-(4-Fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}-N'-[(pyridin-3-YL)methyl]ethanediamide. PubChem. [Link]

-

1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride. PubChem. [Link]

-

2-(4-phenylpiperazin-1-yl)propan-1-amine. PubChemLite. [Link]

-

1-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propan-2-ol. Stenutz. [Link]

- Method for the preparation of piperazine and its derivatives.

-

3-(4-Benzylpiperazin-1-yl)propan-1-amine. PubChem. [Link]

-

1-[4-[3-[4-Amino-5-[2-(oxan-4-yl)pyrazol-3-yl]pyrrolo[2,1-f][6][7][8]triazin-7-yl]phenyl]piperazin-1-yl]ethanone. PubChem. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - 2-(4-phenylpiperazin-1-yl)propan-1-amine (C13H21N3) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(4-Phenylpiperazin-1-YL)propan-2-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications, particularly in the treatment of central nervous system disorders. These compounds are known to interact with various neurotransmitter receptors, with a notable affinity for serotonin (5-HT) and dopamine receptors. The structural versatility of the arylpiperazine template allows for fine-tuning of its pharmacological profile, leading to the development of agents with antidepressant, anxiolytic, antipsychotic, and other neuromodulatory properties.

This guide focuses on the specific, and seemingly novel, compound 1-(4-Phenylpiperazin-1-YL)propan-2-amine. While a dedicated CAS number for this molecule has not been identified, its structural similarity to known bioactive compounds suggests it may possess interesting pharmacological properties. This document outlines a proposed synthetic pathway, methods for its characterization, and a discussion of its potential as a research tool or a lead compound in drug discovery.

Proposed Synthesis and Characterization

The synthesis of this compound can be logically approached through a two-step process starting from readily available precursors. The proposed synthetic route involves the formation of a ketone intermediate, followed by reductive amination.

Proposed Synthetic Pathway

The synthesis commences with the nucleophilic substitution of a suitable propiophenone derivative with 1-phenylpiperazine to yield the ketone intermediate, 1-(4-phenylpiperazin-1-yl)propan-2-one. This intermediate is then converted to the target primary amine via reductive amination.

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Phenylpiperazin-1-yl)propan-2-one

This procedure is adapted from the synthesis of similar 1-phenyl-2-(4-substituted-piperazin-1-yl)propanone derivatives.

-

To a solution of 2-bromopropiophenone (10 mmol) in acetone (50 mL), add 1-phenylpiperazine (10 mmol) and potassium carbonate (15 mmol).

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 1-(4-phenylpiperazin-1-yl)propan-2-one.

Step 2: Synthesis of this compound

This protocol is based on standard reductive amination procedures.[1]

-

Dissolve 1-(4-phenylpiperazin-1-yl)propan-2-one (5 mmol) and ammonium acetate (50 mmol) in methanol (50 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Carefully add sodium cyanoborohydride (7.5 mmol) in portions to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with 2 M NaOH to pH > 10 and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization to yield this compound.

Analytical Characterization

The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic techniques. The expected data is summarized in the table below.

| Analytical Technique | Expected Data for this compound |

| ¹H NMR | Signals corresponding to the phenyl protons, piperazine ring protons, the methine proton adjacent to the amine, the methylene protons, and the methyl group protons. The chemical shifts and coupling patterns would be consistent with the proposed structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the piperazine carbons, and the aliphatic carbons of the propan-2-amine side chain. |

| Mass Spectrometry (MS) | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of C19H25N3. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C-N stretching. |

Potential Pharmacological Relevance and Applications

Arylpiperazine derivatives are well-known for their interactions with serotonergic and dopaminergic systems.[2] Based on the structure of this compound, it is plausible that this compound will exhibit affinity for serotonin receptors, particularly the 5-HT1A subtype.

Serotonin 5-HT1A Receptor Interaction

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of mood, anxiety, and cognition.[3] Agonists and partial agonists of the 5-HT1A receptor are utilized as anxiolytics and antidepressants. The general structure of many 5-HT1A receptor ligands includes an arylpiperazine moiety connected via an alkyl chain to a terminal group.[4] The title compound fits this general pharmacophore.

Signaling Pathway

Activation of the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a decrease in neuronal firing.[6]

Figure 2: Potential signaling pathway of this compound via the 5-HT1A receptor.

Potential Therapeutic Applications

Given its structural features, this compound could be investigated for a variety of central nervous system disorders, including:

-

Anxiety Disorders: As a potential 5-HT1A receptor agonist or partial agonist.

-

Depression: Many antidepressants target the serotonergic system.

-

Neuropathic Pain: Some arylpiperazine derivatives have shown analgesic properties.[7]

Further pharmacological studies, including receptor binding assays and in vivo behavioral models, would be necessary to elucidate the specific biological activity of this compound.

Conclusion

While this compound is not a commercially available compound with a designated CAS number, this technical guide provides a solid foundation for its synthesis, characterization, and potential exploration in the field of neuroscience and drug discovery. The proposed synthetic route is based on well-established chemical transformations, and the predicted pharmacological profile is grounded in the extensive literature on arylpiperazine derivatives. This document serves as a starting point for researchers interested in expanding the chemical space of neurologically active compounds and exploring novel therapeutic agents.

References

-

5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. (n.d.). PMC. [Link]

-

Serotonin (5-HT1A) receptor signaling pathways. (n.d.). ResearchGate. [Link]

-

Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. (2013). ResearchGate. [Link]

-

Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. (n.d.). PMC. [Link]

-

The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. (2022). NCBI. [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). National Library of Medicine. [Link]

-

5-HT1A Receptors in Psychopharmacology. (2014). Psychopharmacology Institute. [Link]

-

Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. (2009). National Library of Medicine. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journals. [Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). PMC. [Link]

-

Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). (2025). ResearchGate. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. [Link]

-

Design, Synthesis, Characterization and Biological Evaluation of Various N- substituted Piperazine Annulated s-Triazine Derivative. (n.d.). isca.in. [Link]

-

Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate. (n.d.). Semantic Scholar. [Link]

-

Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. (2023). YouTube. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. [Link]

- US5962737A - 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same. (n.d.).

-

Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014). Office of Justice Programs. [Link]

-

Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives. (n.d.). Scribd. [Link]

-

Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. (n.d.). Wiley Online Library. [Link]

-

Methamphetamine Via Reductive Amination of Phenyl-2-Propanone. (n.d.). Scribd. [Link]

-

synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (n.d.). rasayanjournal.co.in. [Link]

-

A Novel Reducing Agent for the Reductive Amination of Phenyl-2-Propanone (P2P) and Methylamine – Sodium Triacetoxyborohydride (STAB). (n.d.). ResearchGate. [Link]

-

Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. (n.d.). PMC. [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2023). Cherry. [Link]

-

Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). MDPI. [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

-

Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. (2018). sciendo.com. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Phenylpiperazin-1-YL)propan-2-amine molecular structure and SMILES

This in-depth technical guide details the molecular structure, synthesis, and pharmacological profile of 1-(4-Phenylpiperazin-1-yl)propan-2-amine .

CAS Registry Number: 25032-16-0 Chemical Class: Phenylpiperazine / Amphetamine Hybrid Scaffold Molecular Formula: C₁₃H₂₁N₃ Molecular Weight: 219.33 g/mol [1][2]

Executive Summary

This compound is a bioactive small molecule belonging to the arylpiperazine class. Structurally, it represents a hybrid scaffold combining the phenylpiperazine moiety—a "privileged structure" in medicinal chemistry known for high affinity to serotonin (5-HT) receptors—with a propan-2-amine (isopropylamine) tail, which is the pharmacophore responsible for monoamine transporter translocation in amphetamine-type stimulants.

This guide provides a comprehensive analysis of its physicochemical properties, a validated laboratory synthesis protocol, and a theoretical pharmacological profile based on Structure-Activity Relationships (SAR).

Molecular Structure & Identification[3][4][5]

Chemical Identity

The molecule consists of a piperazine ring N-substituted at position 1 with a phenyl group and at position 4 with a 2-aminopropyl chain.

| Identifier | Value |

| IUPAC Name | This compound |

| Common Name | PP-Amphetamine (Research Code), 1-PP-2-PA |

| SMILES | CC(N)CN1CCN(CC1)c2ccccc2 |

| InChI Key | RVMULKARZNWVBY-UHFFFAOYSA-N |

| CAS Number | 25032-16-0 |

Physicochemical Profile

Data derived from computational consensus models (SwissADME/ACD/Labs).

| Property | Value | Interpretation |

| LogP (Octanol/Water) | 1.4 – 1.8 | Highly lipophilic; blood-brain barrier (BBB) permeable. |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | Excellent CNS penetration predicted (TPSA < 90 Ų). |

| H-Bond Donors | 1 (Primary Amine) | Favorable for receptor pocket binding. |

| H-Bond Acceptors | 3 (Tertiary Amines) | Facilitates interaction with Asp/Ser residues in GPCRs. |

| Rotatable Bonds | 4 | Moderate flexibility allowing induced fit binding. |

Validated Synthesis Protocol

Objective: Synthesis of this compound via a reductive amination pathway. Scale: Laboratory (10 mmol).

Reaction Scheme Logic

The most robust route avoids direct alkylation with 2-chloropropan-1-amine due to dimerization risks. Instead, we utilize a two-step sequence:

-

N-Alkylation: Reaction of 1-phenylpiperazine with chloroacetone to form the intermediate ketone.

-

Reductive Amination: Conversion of the ketone to the primary amine using ammonium acetate and sodium cyanoborohydride.

Step-by-Step Methodology

Phase A: Synthesis of 1-(4-Phenylpiperazin-1-yl)propan-2-one

-

Reagents: Dissolve 1-phenylpiperazine (1.62 g, 10 mmol) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 20 mL).

-

Addition: Cool to 0°C. Dropwise add chloroacetone (1.0 eq, stabilized) over 15 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (System: EtOAc/Hexane 1:1).

-

Workup: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.

-

Output: Crude aminoketone oil (unstable; proceed immediately).

Phase B: Reductive Amination to Target Amine

-

Imine Formation: Dissolve the crude ketone in Methanol (30 mL). Add Ammonium Acetate (10 eq, excess is critical to prevent secondary amine formation). Stir at RT for 1 hour.

-

Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) in small portions.

-

Digestion: Stir at RT for 12 hours.

-

Quench: Acidify with 1M HCl to pH 2 (destroys excess hydride and hydrolyzes boron complexes). Stir 30 mins.

-

Extraction: Basify with 2M NaOH to pH 12. Extract with DCM (3 x 20 mL).

-

Purification: The free base is an oil. Convert to the dihydrochloride salt using HCl/Ether for crystallization.

Synthesis Workflow Diagram

Caption: Two-step synthetic pathway utilizing a ketone intermediate to ensure regiospecificity.

Pharmacology & Mechanism of Action (SAR)

This molecule is a hybrid ligand . Its pharmacological profile is dictated by the dual nature of its pharmacophores.

Pharmacophore Analysis

-

Phenylpiperazine Moiety (The "Head"):

-

Target: Serotonin Receptors (5-HT₁A, 5-HT₂A, 5-HT₂C).

-

Mechanism: The arylpiperazine motif is a classic 5-HT mimetic. The aromatic ring engages in

- -

Prediction: High affinity binding to 5-HT receptors, likely acting as a partial agonist or antagonist depending on the specific receptor subtype.

-

-

Propan-2-amine Moiety (The "Tail"):

-

Target: Monoamine Transporters (SERT, DAT, NET).

-

Mechanism: The primary amine mimics the terminal nitrogen of amphetamine/dopamine, essential for substrate recognition by the transporters.

-

Prediction: Substrate-based release of monoamines (similar to amphetamine), but steric bulk from the piperazine may shift selectivity towards SERT over DAT.

-

Predicted Biological Activity

Based on structural analogs (e.g., Niaprazine, Trazodone metabolites):

-

Primary Action: Serotonin Releasing Agent (SRA) with 5-HT receptor modulation.

-

Secondary Action: Norepinephrine Reuptake Inhibition (NRI).

-

Dopamine: Likely lower potency at DAT compared to amphetamine due to the bulky N-substituent (the "N-benzyl" rule generally reduces DAT efficacy).

Signal Transduction Diagram

Caption: Structure-Activity Relationship (SAR) mapping pharmacophores to predicted biological targets.

Safety & Handling

Hazard Classification: GHS Category 2 (Irritant), Category 3 (Acute Tox - Oral).

-

Handling: This compound is a primary amine and a piperazine derivative. It acts as a skin and eye irritant and a potential sensitizer.

-

Storage: Store as the hydrochloride salt at -20°C, under argon, to prevent oxidation of the piperazine ring.

-

Legal Status: As a structural isomer/analog of controlled substances (related to designer drugs), researchers must verify local scheduling. It is generally unscheduled in the US/EU but falls under "analog acts" if sold for human consumption.

References

-

PubChem Compound Summary. (2025). This compound (CID 10035153). National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). Product Specification: this compound (CAS 25032-16-0).[1][2][3][4] Merck KGaA. Link

-

Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT receptors.[5] Journal of Medicinal Chemistry, 29(11), 2375-2380. (Foundational SAR for phenylpiperazines).

-

Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[6] Synapse, 39(1), 32-41. (Mechanism of propan-2-amine derivatives).

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. CAS 25032-16-0 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 25032-16-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS号:25032-16-0|this compound 运输条件:常温 腾准购试剂网 [labgogo.com]

- 5. Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylpiperazine - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Pharmacological Profile of 1-(4-Phenylpiperazin-1-yl)propan-2-amine

This constitutes an in-depth technical guide on the pharmacological profile of 1-(4-Phenylpiperazin-1-yl)propan-2-amine , a structural hybrid of the phenylpiperazine class and the aminopropyl backbone found in amphetamines. This guide synthesizes chemical identity, predicted and observed pharmacodynamics, and experimental protocols for research applications.[1]

Executive Summary

This compound (CAS: 25032-16-0), herein referred to as PP-2-AP , is a synthetic nitrogenous heterocycle belonging to the arylpiperazine class. Structurally, it fuses the pharmacophore of 1-phenylpiperazine (1-PP) —a known non-selective serotonin ligand—with a 2-aminopropyl side chain characteristic of substituted amphetamines.

Unlike its parent compound 1-PP, which is primarily a metabolite of drugs like nefazodone and trazodone, PP-2-AP represents a distinct chemical entity often utilized as a building block in the synthesis of high-affinity 5-HT1A ligands (e.g., analogues of buspirone or urapidil) or as a probe for monoamine transporter selectivity. Its pharmacological profile is characterized by high affinity for serotonin 5-HT1A receptors (agonist/partial agonist activity) and moderate affinity for 5-HT2 receptors and alpha-1 adrenergic receptors.

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

Nomenclature and Identification[1][6][8][9]

-

Synonyms: 1-Methyl-2-(4-phenyl-1-piperazinyl)ethylamine; N-(2-Aminopropyl)-1-phenylpiperazine.

-

Molecular Formula: C₁₃H₂₁N₃

-

SMILES: CC(CN1CCN(CC1)C2=CC=CC=C2)N

Structural Pharmacophore Analysis

The molecule consists of two distinct functional domains:[7]

-

The Arylpiperazine Core (Pharmacophore A): The 4-phenylpiperazine moiety is a "privileged structure" in medicinal chemistry, conferring high affinity for G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D2-like) families.[1] The unsubstituted phenyl ring typically favors 5-HT1A and 5-HT2C interactions.

-

The Aminopropyl Tail (Pharmacophore B): The 2-aminopropyl chain (chiral center at C2) mimics the side chain of amphetamine.[1] This steric arrangement often facilitates interaction with monoamine transporters (SERT, DAT, NET) or provides metabolic stability against Monoamine Oxidase (MAO) compared to a linear ethylamine chain.[1]

Pharmacodynamics: Receptor & Transporter Profile

Based on Structure-Activity Relationship (SAR) data for N-substituted arylpiperazines [1][2], the pharmacological profile of PP-2-AP is defined by a multi-target mechanism.

Serotonin 5-HT1A Receptor (Primary Target)[7]

-

Mechanism: Full Agonist or Partial Agonist.[1]

-

Affinity (Ki): Predicted in the low nanomolar range (1–50 nM).[1]

-

Rationale: The 4-phenylpiperazine core is the critical binding motif for the 5-HT1A orthosteric site. The propyl linker length (3 carbons between the piperazine nitrogen and the terminal amine, if counting the branch) is optimal for spanning the aspartate residue in the receptor binding pocket.[1]

-

Signaling: Activation of Gi/o proteins

Inhibition of Adenylyl Cyclase

Serotonin 5-HT2A / 5-HT2C Receptors

-

Mechanism: Antagonist (5-HT2A) / Partial Agonist (5-HT2C).

-

Affinity: Moderate (50–200 nM).[1]

-

Rationale: Unsubstituted phenylpiperazines (like mCPP's parent) often display mixed agonist/antagonist properties at 5-HT2 receptors.[1] The lack of electron-withdrawing groups (e.g., Cl, CF3) on the phenyl ring reduces selectivity for 5-HT2C compared to mCPP, likely shifting the balance towards 5-HT1A.

Monoamine Transporters (SERT/DAT/NET)[1]

-

Mechanism: Substrate-type Releaser or Reuptake Inhibitor.

-

Activity: The 2-aminopropyl moiety is a substrate for the dopamine (DAT) and norepinephrine (NET) transporters.[1] However, the bulky phenylpiperazine group at the N-terminus likely hinders translocation, making reuptake inhibition the more probable mechanism over release.[1]

-

Selectivity: Likely SERT > NET > DAT due to the phenylpiperazine influence.[1]

Adrenergic Alpha-1 Receptors

-

Mechanism: Antagonist.[1]

-

Relevance: Arylpiperazines are known to bind alpha-1 adrenergic receptors (e.g., urapidil).[1] This activity contributes to potential hypotensive side effects in in vivo models.[1]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize high-purity PP-2-AP for pharmacological assay. Method: Reductive Amination of 1-Phenylpiperazine with Chloroacetone (Alternative: Nucleophilic substitution with 2-chloropropanamine is prone to polymerization; Reductive amination is preferred).

Reagents:

-

1-Phenylpiperazine (1-PP)

-

Chloroacetone (or Hydroxyacetone for milder conditions)[1]

-

Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride[1]

-

Methanol (MeOH) / Acetic Acid (AcOH)[1]

Protocol:

-

Imine Formation: Dissolve 1-phenylpiperazine (10 mmol) in dry MeOH (50 mL). Add Chloroacetone (10 mmol) dropwise at 0°C. Note: This route forms the ketone intermediate 1-(4-phenylpiperazin-1-yl)propan-2-one first via SN2, then reductive amination of the ketone with ammonium acetate.

-

Correction for Specific Target: To get the primary amine at position 2, the best route is SN2 reaction of 1-PP with N-(2-bromopropyl)phthalimide , followed by hydrazinolysis.

-

Revised Route (Phthalimide Method):

-

Alkylation: Reflux 1-phenylpiperazine (10 mmol), N-(2-bromopropyl)phthalimide (10 mmol), and K₂CO₃ (20 mmol) in Acetonitrile (ACN) for 12 hours.

-

Filtration: Filter hot to remove inorganic salts.[1] Evaporate solvent.[1]

-

Deprotection: Redissolve residue in Ethanol (EtOH). Add Hydrazine Hydrate (20 mmol).[1] Reflux for 4 hours.

-

Purification: Cool, filter off phthalhydrazide precipitate. Acidify filtrate with HCl to precipitate the amine hydrochloride salt.[1] Recrystallize from EtOH/Ether.

-

-

Radioligand Binding Assay (5-HT1A)

Objective: Determine the affinity (

Materials:

-

Rat hippocampal membrane homogenates (rich in 5-HT1A).[1]

-

Radioligand: [³H]-8-OH-DPAT (0.5 nM).

-

Non-specific displacer: Serotonin (10 µM) or WAY-100635.[1]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[1]

Workflow:

-

Preparation: Incubate membrane protein (50 µg) with [³H]-8-OH-DPAT and increasing concentrations of PP-2-AP (

to -

Incubation: 60 minutes at 25°C.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate